Bumadizone calcium
説明
Bumadizone Calcium, also known as Eumotol and B-64114, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and arthritis . It is an organic calcium salt having 2-[(1,2-diphenylhydrazino)carbonyl]hexanoate as the counterion . It has been approved for use in Germany and Austria .
Molecular Structure Analysis
The molecular formula of Bumadizone Calcium is C19H22N2O3 . The InChIKey is FLWFHHFTIRLFPV-UHFFFAOYSA-N . The molecular weight is 326.396 . The structure of Bumadizone Calcium can be represented by the SMILES string: O.[Ca++].[Ca++].CCCCC(C([O-])=O)C(=O)N(NC1=CC=CC=C1)C2=CC=CC=C2.CCCCC(C([O-])=O)C(=O)N(NC3=CC=CC=C3)C4=CC=CC=C4 .
科学的研究の応用
Colon Targeted Drug Delivery
Bumadizone Calcium has been formulated for colon-targeted drug delivery, primarily for treating inflammatory bowel diseases (IBD). A study by Shah Akashkumar Nareshkumar and Anil G Raval (2019) demonstrated that Bumadizone Calcium can be formulated into enteric-coated pellets using techniques like Extrusion Spheronization. This formulation minimizes drug release in the stomach, improving bioavailability and patient compliance (Shah Akashkumar Nareshkumar & Anil G Raval, 2019).
Treatment of Rheumatoid Arthritis
A study from 1977 found Bumadizone Calcium effective in treating rheumatoid arthritis. The double-blind crossover trial demonstrated its superiority over placebo and paracetamol, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) in this context (L. Solomon & G. Abrams, 1977).
Novel Chewable Tablets for Ulcerative Colitis
S. Nour, N. S. Abdelmalak, and Marianne J. Naguib (2016) developed a novel chewable tablet containing Bumadizone Calcium for the local treatment of ulcerative colitis. This formulation targeted the colon, ensuring effective drug delivery for the specific treatment of this condition (S. Nour, N. S. Abdelmalak & Marianne J. Naguib, 2016).
Microspheres for Colon Targeting
In 2015, a study by S. Nour, Nevine Shawky Abdelmalak, and Marianne J Naguib developed colon-targeted microspheres compressed into tablets containing Bumadizone Calcium dihydrate. This formulation aimed to maximize drug release in the colon while minimizing it in off-target areas (S. Nour, Nevine Shawky Abdelmalak & Marianne J Naguib, 2015).
Adsorption on Aluminium-Containing Antacids
F. Ismail, N. Khalafallah, and S. Khalil (1987) studied the adsorption of Bumadizone Calcium on aluminium-containing antacids. Their research indicated that the type of antacid, drug concentration, and medium pH significantly influence drug adsorption (F. Ismail, N. Khalafallah & S. Khalil, 1987).
Safety And Hazards
Bumadizone Calcium is harmful if swallowed . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
将来の方向性
Bumadizone Calcium has been studied in the treatment of rheumatoid diseases . There has also been research into the development of a colon-targeted microspheres which were compressed into tablets containing the non-steroidal anti-inflammatory Bumadizone Calcium dihydrate . This suggests potential future directions for the use of Bumadizone Calcium in targeted drug delivery systems.
特性
CAS番号 |
34461-73-9 |
---|---|
製品名 |
Bumadizone calcium |
分子式 |
C38H42CaN4O6 |
分子量 |
690.8 g/mol |
IUPAC名 |
calcium;2-[anilino(phenyl)carbamoyl]hexanoate |
InChI |
InChI=1S/2C19H22N2O3.Ca/c2*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h2*4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;;+2/p-2 |
InChIキー |
RKINNRASCJRSHD-UHFFFAOYSA-L |
SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2] |
正規SMILES |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Ca+2] |
外観 |
Solid powder |
その他のCAS番号 |
34461-73-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
3583-64-0 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
B 64114 B-64114 bumadizone bumadizone calcium (2:1) bumadizone calcium (2:1), hemihydrate butylmalonic acid mono-(1,2-diphenylhydrazide) Desflam Eumotol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。